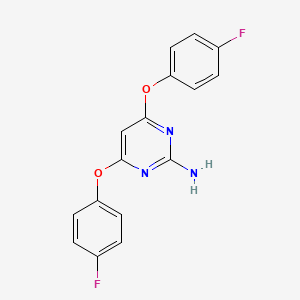

4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of “4,6-Bis(4-fluorophenyl)pyrimidine” is represented by the linear formula C16H10F2N2 .Physical And Chemical Properties Analysis

The compound “4,6-Bis(4-fluorophenyl)pyrimidine” is a white to yellow solid . It has a molecular weight of 268.27 .Scientific Research Applications

Fluorinated Polyimides for Advanced Materials

A significant area of research involving compounds structurally related to 4,6-bis(4-fluorophenoxy)pyrimidin-2-amine focuses on the development of fluorinated polyimides. These materials are synthesized from various bis(ether amine) monomers and aromatic tetracarboxylic dianhydrides. The resulting fluorinated polyimides demonstrate outstanding properties, such as high solubility in polar solvents, excellent film-forming capability, and remarkable thermal stability. They are especially noted for their glass-transition temperatures, ranging broadly, and their low dielectric constants, making them highly desirable for electronic and aerospace applications (Hsiao, Yang, & Huang, 2004); (Chung & Hsiao, 2008).

Enhancement of Material Properties through Chemical Synthesis

Chemical synthesis techniques have been refined to produce novel bis(ether amine) monomers, leading to the synthesis of polyimides with specific desirable characteristics such as organosolubility, thermal stability, and optical transparency. These materials showcase not only enhanced mechanical properties but also significant resistance to thermal degradation and low moisture absorption. The precise engineering of these polymers through chemical synthesis allows for applications in fields requiring materials with specific thermal and optical properties (Wang, Li, Ma, Zhang, & Gong, 2006).

Heterocyclic Synthesis for Therapeutic Applications

Beyond materials science, derivatives of pyrimidin-2-amine, similar to this compound, find applications in the synthesis of heterocyclic compounds for potential therapeutic uses. This area of research involves the synthesis of compounds that could serve as intermediates in the development of drugs, showcasing the versatility of pyrimidin-2-amine derivatives in contributing to advances in medicinal chemistry (Ding, Xu, & Zhao, 2004).

Corrosion Inhibition in Petroleum Industry

Research into the application of pyrimidine derivatives, including structures akin to this compound, has demonstrated their potential as efficient corrosion inhibitors for steel in acidic environments. This application is particularly relevant to the petroleum industry, where corrosion mitigation can significantly impact operational efficiency and safety. Studies indicate that such compounds can form protective layers on metal surfaces, reducing corrosion rates in harsh chemical conditions (Sarkar, Saraswat, Mitra, Obot, & Yadav, 2020).

Safety and Hazards

The safety information for “4,6-Bis(4-fluorophenyl)pyrimidine” indicates that it has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, H335 and the precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit antitrypanosomal and antiplasmodial activities , suggesting potential targets could be related to these organisms.

Mode of Action

It’s known that similar compounds interact with their targets, causing changes that inhibit the growth of certain organisms .

Biochemical Pathways

Based on its reported antitrypanosomal and antiplasmodial activities , it can be inferred that it may interfere with the life cycle of these organisms, affecting their survival and proliferation.

Result of Action

Based on its reported antitrypanosomal and antiplasmodial activities , it can be inferred that the compound may cause cell death or inhibit the growth of these organisms.

properties

IUPAC Name |

4,6-bis(4-fluorophenoxy)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3O2/c17-10-1-5-12(6-2-10)22-14-9-15(21-16(19)20-14)23-13-7-3-11(18)4-8-13/h1-9H,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEMTBPJENMZEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=NC(=N2)N)OC3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Cyanomethyl)-6-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2588363.png)

![Methyl 4-(7-methyl-2-(4-methylthiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2588365.png)

![3-(4-methoxybenzyl)-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2588374.png)

![N-(butan-2-yl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2588375.png)

![4-{[(Trimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B2588376.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide](/img/structure/B2588377.png)

![6-(3,4-Dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2588378.png)

![7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588381.png)